Acidity (pKa) Distinction – Stronger Acid than Non-halogenated Analog, Slightly Weaker than 2,4-Dichlorobenzoic Acid
The target compound exhibits a predicted pKa of 2.78 ± 0.28, reflecting the electron-withdrawing effect of the two ortho/para chlorine atoms moderated by the electron-donating methyl group . This places it as a significantly stronger acid than 3-methylbenzoic acid (pKa 4.27) but slightly weaker than 2,4-dichlorobenzoic acid (pKa 2.68) [1]. The ~1.5 log-unit difference versus the non-chlorinated analog alters the ionization state at physiological and formulation-relevant pH ranges, impacting salt formation, solubility manipulation, and receptor-binding interactions.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.78 ± 0.28 (predicted) |
| Comparator Or Baseline | 2,4-Dichlorobenzoic acid pKa = 2.68; 3-Methylbenzoic acid pKa = 4.27 |
| Quantified Difference | ΔpKa = +0.10 vs 2,4-DCBA; ΔpKa = −1.49 vs 3-MBA |
| Conditions | Calculated/predicted values; no experimental determination reported |
Why This Matters
Procurement decisions must account for pKa differences because ionization state governs solubility, membrane permeability, and salt-forming capacity in downstream pharmaceutical and agrochemical syntheses.
- [1] Wikipedia. m-Toluic acid – Acidity (pKa) 4.27. Available at: https://en.m.wikipedia.org/wiki/M-Toluic_acid View Source
